molecular formula C13H18N2 B1650114 1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine CAS No. 111609-53-1

1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No.: B1650114
CAS No.: 111609-53-1
M. Wt: 202.3 g/mol
InChI Key: VMODTBKEIYRKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The transition-metal-free strategy was described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The structure of this compound would include a cyclohexyl group attached to the pyrrolopyrazine core.


Chemical Reactions Analysis

The direction of the reaction of 3,4-dihydropyrrolo[1,2-a]pyrazines depends on the structure of the starting materials . For instance, formylation of 3,4-dihydropyrrolo[1,2-a]pyrazines has been studied under the conditions of the Vilsmeier reaction .

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h4,7,9,11H,1-3,5-6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMODTBKEIYRKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NCCN3C2=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546944
Record name 1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111609-53-1
Record name 1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.